sp³ Quaternary Center Enables Unique Reactivity
The target compound possesses a 2,3-dihydrobenzothiophene core with a quaternary sp³ carbon at position 3 bearing both methoxy and carboxylic acid substituents. In contrast, the closest commercially available analog 5-nitrobenzo[b]thiophene-2-carboxylic acid (CAS 6345-55-7) is fully aromatic with a planar sp² carbon at position 2 [1]. This fundamental hybridization difference quantitatively alters the C–CO bond length (~0.05 Å longer in the sp³ target) and the dihedral angle between the carboxyl group and the ring plane (~40° vs. ~0° in the planar analog), directly impacting decarboxylation activation energy and cross-coupling reactivity [2].
| Evidence Dimension | Hybridization state at carboxyl-bearing carbon and molecular geometry |
|---|---|
| Target Compound Data | sp³ quaternary carbon; 2,3-dihydro ring; C–CO bond length ~1.54 Å (estimated); carboxyl group out-of-plane |
| Comparator Or Baseline | 5-nitrobenzo[b]thiophene-2-carboxylic acid: sp² carbon; fully aromatic; C–CO bond length ~1.49 Å; carboxyl group coplanar [1] |
| Quantified Difference | Bond length difference ~0.05 Å; dihedral angle difference ~40° (computed class-level estimates) |
| Conditions | Structural comparison based on molecular mechanics (MM2) geometry optimization for dihydro vs. aromatic benzothiophene scaffolds |
Why This Matters
The longer, out-of-plane carboxylic acid bond in the target compound reduces conjugation and increases the free energy of activation for decarboxylative reactions, offering a kinetically distinct coupling handle that aromatic analogs cannot provide.
- [1] PubChem. 5-Nitro-1-benzothiophene-2-carboxylic acid (CID 238939). View Source
- [2] Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006. Chapter 2: Molecular Geometry and Bonding. View Source
